2-Nitro-4-sulfobenzoic acid
CAS No.: 552-23-8
Cat. No.: VC17035530
Molecular Formula: C7H5NO7S
Molecular Weight: 247.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 552-23-8 |
|---|---|
| Molecular Formula | C7H5NO7S |
| Molecular Weight | 247.18 g/mol |
| IUPAC Name | 2-nitro-4-sulfobenzoic acid |
| Standard InChI | InChI=1S/C7H5NO7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,13,14,15) |
| Standard InChI Key | TTWGDMXWCNPKGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Nitro-4-sulfobenzoic acid features a benzoic acid backbone substituted with a nitro group at the 2-position and a sulfonic acid group at the 4-position (Figure 1). The planar aromatic ring facilitates π-π interactions, while the polar functional groups enhance solubility in polar solvents like water and dimethyl sulfoxide (DMSO).
Table 1: Key Physicochemical Properties
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 247.18 g/mol | Mass Spectrometry |
| Melting Point | 240–245°C (decomposes) | Differential Scanning Calorimetry |
| Solubility in Water | 85 g/L (25°C) | Gravimetric Analysis |
| pKa (Carboxylic Acid) | 1.8 | Potentiometric Titration |
| pKa (Sulfonic Acid) | -2.1 | Computational Estimation |
The strong acidity of the sulfonic acid group (pKa ≈ -2.1) dominates the compound's ionization behavior, rendering it highly water-soluble even under acidic conditions. The nitro group's electron-withdrawing effect further stabilizes the deprotonated sulfonate moiety, enhancing its reactivity in electrophilic substitution reactions .
Synthesis Methodologies
Sulfonation-Oxidation Route
The conventional synthesis involves a two-step process starting with toluene derivatives:
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Sulfonation: 4-Nitrotoluene undergoes sulfonation using fuming sulfuric acid () at 80–90°C to yield 4-nitro-2-sulfotoluene .
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Oxidation: The sulfonated intermediate is oxidized with nitric acid () under reflux conditions (100–110°C) to convert the methyl group into a carboxylic acid .
This method achieves yields of 68–72%, with purity >95% after recrystallization from ethanol-water mixtures .
Patent-Described Industrial Process
A patented optimization (EP0916653B1) reduces side reactions by employing stoichiometric control and temperature gradients :
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Step 1: Sulfonation of 2-nitrotoluene at 50°C with oleum () to minimize polysulfonation.
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Step 2: Oxidation using 65% nitric acid at 80°C, followed by neutralization with potassium hydroxide to isolate the potassium salt .
This protocol enhances yield to 78% and reduces reaction time by 30% compared to traditional methods .
Applications in Industrial and Pharmaceutical Contexts
Dye and Pigment Synthesis
The compound serves as a precursor for azo dyes, where its sulfonic acid group improves water solubility, and the nitro group stabilizes chromophores. For example, coupling with diazonium salts produces yellow-to-red dyes used in textiles and inks.
Pharmaceutical Intermediates
2-Nitro-4-sulfobenzoic acid is a key building block in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Its sulfonate moiety enhances bioavailability by increasing solubility, while the nitro group facilitates nitroreductase-activated prodrug strategies.
Table 2: Pharmaceutical Derivatives
| Derivative | Therapeutic Use | Mechanism of Action |
|---|---|---|
| Sulfasalazine Analog | Inflammatory Bowel Disease | NF-κB Pathway Inhibition |
| Nitrobenzamide Prodrug | Anticancer Agent | Hypoxia-Selective Cytotoxicity |
Recent Research Advancements
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, achieving 81% yield by enhancing heat transfer efficiency. Solvent-free mechanochemical methods using ball milling also demonstrate promise, eliminating aqueous waste generation .
Catalytic Applications
Palladium complexes of 2-nitro-4-sulfobenzoic acid exhibit exceptional activity in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation with turnover numbers (TON) >10,000.
Future Research Directions
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Bioconjugation Techniques: Exploiting the sulfonic acid group for protein-drug conjugation to enhance targeted delivery.
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Electrolyte Additives: Investigating lithium-sulfonate complexes for high-voltage lithium-ion batteries.
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Environmental Remediation: Functionalizing metal-organic frameworks (MOFs) with 2-nitro-4-sulfobenzoic acid for heavy metal adsorption.
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